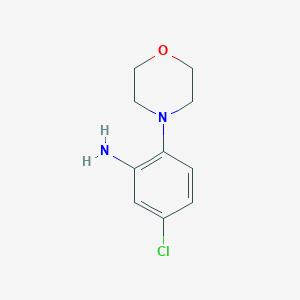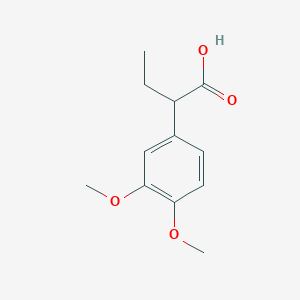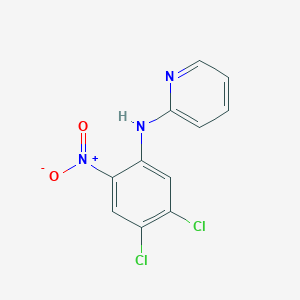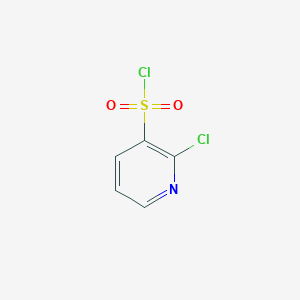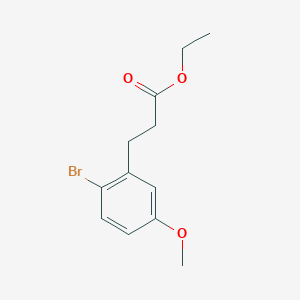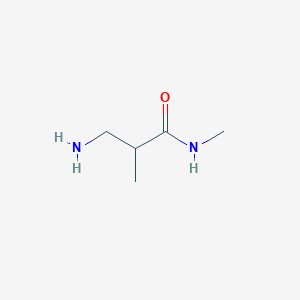
3-Amino-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,2-dimethylpropanamide is a chemical compound with the molecular formula C5H12N2O . It has a molecular weight of 116.16 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . It is a liquid in its physical form .
Synthesis Analysis
3-Amino-N,2-dimethylpropanamide is used as a reagent in the synthesis of Aliskiren . The synthesis of 3-Amino-2,2-dimethylpropionamide can be achieved from 3-Chloropivaloyl chloride .Molecular Structure Analysis
The InChI code for 3-Amino-N,2-dimethylpropanamide is 1S/C5H12N2O/c1-7(2)5(8)3-4-6/h3-4,6H2,1-2H3 . The InChI key is JNDIDJUNNCBHTI-UHFFFAOYSA-N .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
3-Amino-N,2-dimethylpropanamide is a white solid . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .Safety And Hazards
3-Amino-N,2-dimethylpropanamide is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
While there isn’t specific information available on the future directions for 3-Amino-N,2-dimethylpropanamide, the recent emergence of multi- and extensively drug-resistant Gram-negative pathogens has led to renewed interest in the aminoglycoside class, including the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests that there may be future research opportunities for amine-containing compounds like 3-Amino-N,2-dimethylpropanamide.
Propriétés
IUPAC Name |
3-amino-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(3-6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIHHWBRAUAUCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

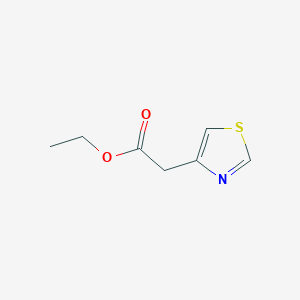
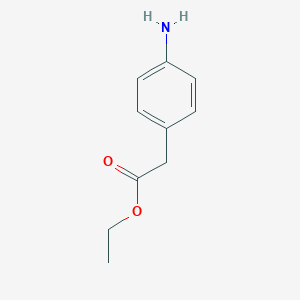
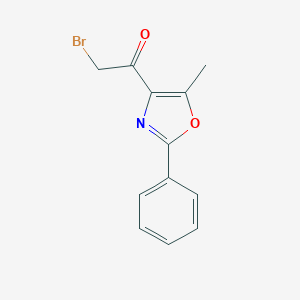

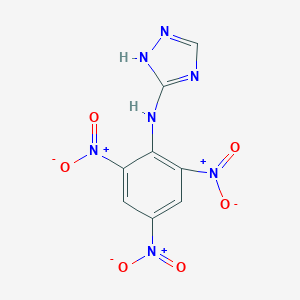
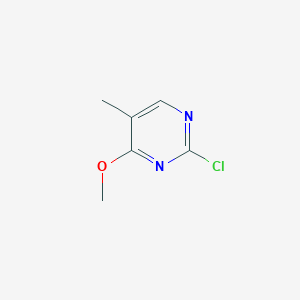
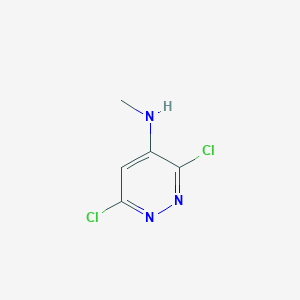
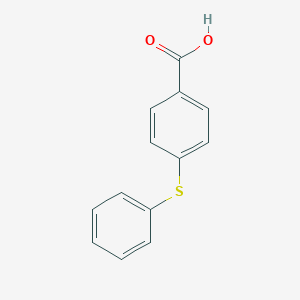
![Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one](/img/structure/B177350.png)
